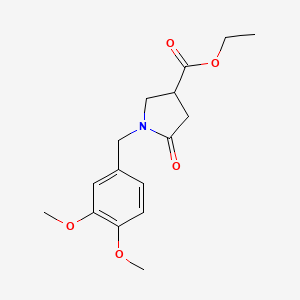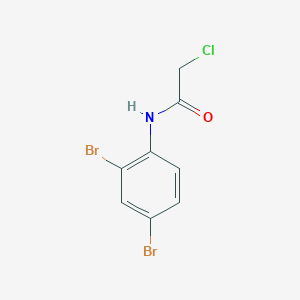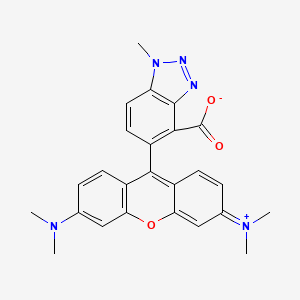
Dar-4MT
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DAR-4MT involves the reaction of diaminorhodamine with a triazole derivative. The process typically requires the use of organic solvents and specific reaction conditions to ensure the formation of the desired product. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
化学反应分析
Types of Reactions: DAR-4MT primarily undergoes chelation reactions with nitric oxide. This reaction results in the formation of a stable, fluorescent triazole compound. The compound can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include nitric oxide donors, organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major product formed from the reaction of this compound with nitric oxide is a stable, fluorescent triazole compound. This product is highly specific and sensitive to nitric oxide, making it an excellent tool for bioimaging applications .
科学研究应用
DAR-4MT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used extensively for the detection and imaging of nitric oxide in biological systems. This compound is valuable in studying cellular responses to mechanical stimulation, bone remodeling, and other physiological processes involving nitric oxide signaling .
In chemistry, this compound is used as a reference compound for the development of new fluorescent probes and sensors. In medicine, it is employed in research related to cardiovascular diseases, neurodegenerative disorders, and cancer, where nitric oxide plays a crucial role .
作用机制
The mechanism of action of DAR-4MT involves the chelation of nitric oxide to form a stable, fluorescent triazole compound. This reaction occurs intracellularly, allowing for real-time detection and imaging of nitric oxide production in living cells. The fluorescence intensity of the compound increases proportionally with the concentration of nitric oxide, providing a quantitative measure of nitric oxide levels .
相似化合物的比较
Similar Compounds:
- Diaminorhodamine-4M
- Diaminorhodamine-5M
- Diaminorhodamine-6M
Uniqueness: DAR-4MT is unique in its high specificity and sensitivity to nitric oxide. Compared to other similar compounds, this compound offers superior fluorescence properties and stability, making it a preferred choice for bioimaging applications. Its ability to provide real-time detection of nitric oxide in living cells sets it apart from other fluorescent probes .
属性
IUPAC Name |
5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-28(2)14-6-8-16-20(12-14)33-21-13-15(29(3)4)7-9-17(21)22(16)18-10-11-19-24(23(18)25(31)32)26-27-30(19)5/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUYWRKNVLBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
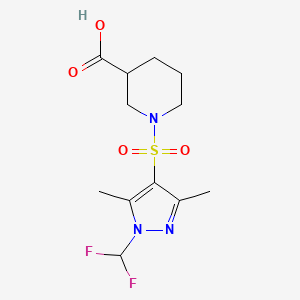
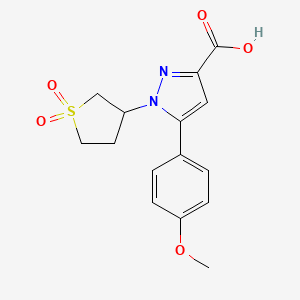
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)
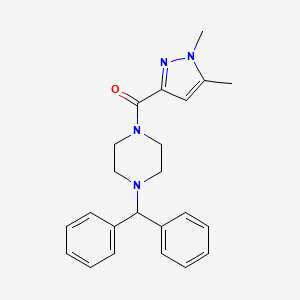
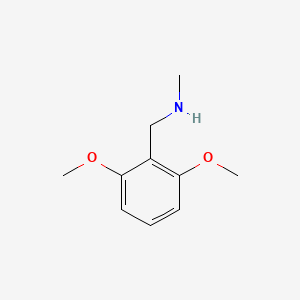
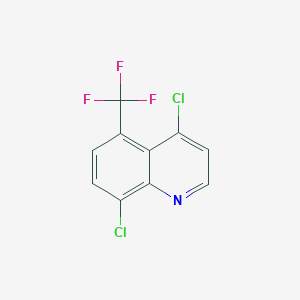
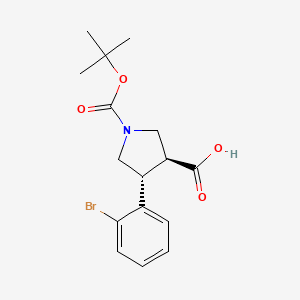

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)

